

Oditrasertib (SAR443820): A Technical Guide to Target Engagement and Downstream Effects

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary: **Oditrasertib** (SAR443820) is a potent, selective, and orally bioavailable small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) that can penetrate the central nervous system. Developed to target neuroinflammation and regulated cell death pathways, particularly necroptosis, **Oditrasertib** showed robust target engagement in early clinical studies. However, it ultimately failed to demonstrate efficacy in Phase 2 clinical trials for amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS), leading to the discontinuation of its development. This guide provides an in-depth technical overview of **Oditrasertib**'s mechanism of action, target engagement, downstream signaling effects, and the experimental methodologies used to characterize them.

Core Mechanism of Action

Oditrasertib is a reversible inhibitor of the kinase activity of RIPK1.[1] RIPK1 is a critical signaling node in cellular pathways that regulate inflammation and cell death.[2] In response to stimuli such as tumor necrosis factor-alpha (TNF-α), RIPK1 can initiate a signaling cascade that leads to the activation of NF-κB, promoting cell survival and inflammation. Alternatively, under certain conditions, RIPK1 kinase activity can trigger programmed cell death pathways, including apoptosis and necroptosis. Overactivation of RIPK1 is implicated in the pathogenesis of various neurodegenerative and inflammatory diseases.[2][3] By inhibiting the kinase function of RIPK1, **Oditrasertib** was designed to suppress the production of pro-inflammatory cytokines



and prevent necroptotic cell death, thereby aiming to reduce neuroinflammation and neurodegeneration.[4][5]

Target Engagement

The engagement of **Oditrasertib** with its target, RIPK1, has been quantified both in vitro and in clinical settings, demonstrating potent and robust inhibition.

In Vitro Potency

Oditrasertib has shown low nanomolar potency in inhibiting RIPK1 in human cell-based assays.

Cell Type	Assay	IC50
Human Peripheral Blood Mononuclear Cells (PBMCs)	RIPK1 Inhibition	3.16 nM
iPSC-derived Microglia	RIPK1 Inhibition	1.6 nM
Data sourced from MedchemExpress.[1]		

Clinical Target Engagement

A Phase 1, first-in-human study of **Oditrasertib** in healthy adult participants demonstrated significant target engagement at the peripheral level. The key biomarker for RIPK1 activation is its autophosphorylation at serine 166 (pS166-RIPK1).



Study Phase	Population	Biomarker	Key Finding
Phase 1	Healthy Adult	pS166-RIPK1 in	Maximum median inhibition from baseline of nearly
	Participants	PBMCs	90% at trough concentrations after multiple dosing.
Data from a Phase 1 clinical trial of			
SAR443820 (DNL788).			

Furthermore, the study confirmed the high brain penetrance of **Oditrasertib**, a critical feature for a drug targeting central nervous system disorders.

Parameter	Value	
Mean CSF-to-unbound plasma concentration ratio	0.8 to 1.3	
Data from a Phase 1 clinical trial of SAR443820 (DNL788).		

Downstream Effects

The primary hypothesis for **Oditrasertib**'s therapeutic potential was that by inhibiting RIPK1, it would reduce downstream neuroinflammation and neurodegeneration.

Preclinical Rationale

In preclinical models of neuroinflammation, inhibition of RIPK1 has been shown to reduce the production of pro-inflammatory cytokines and protect against neuronal cell death. The intended downstream effects of **Oditrasertib** were to decrease the levels of inflammatory mediators and biomarkers of neuronal damage.



Clinical Outcomes

Despite robust target engagement, **Oditrasertib** failed to achieve its primary endpoints in Phase 2 clinical trials for MS and ALS. The key downstream biomarker assessed was the neurofilament light chain (NfL), a protein released into the bloodstream and cerebrospinal fluid upon neuronal damage.

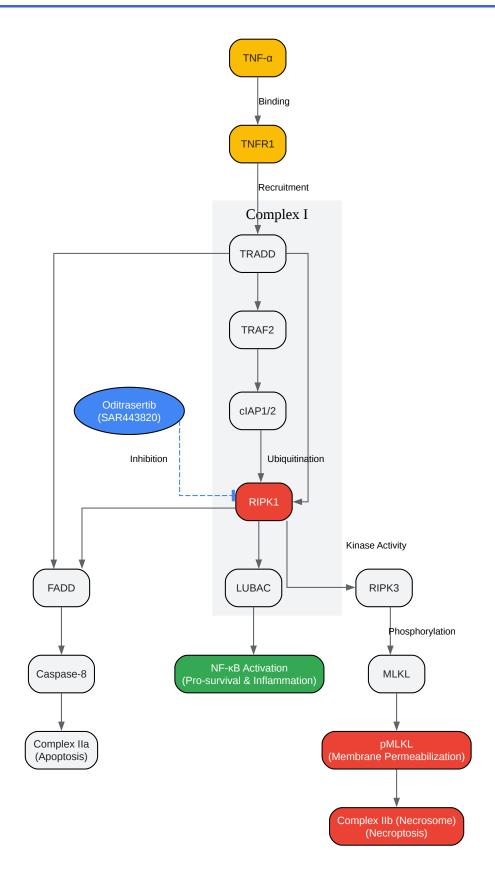
Clinical Trial	Indication	Primary Endpoint	Outcome
Phase 2 (K2; NCT05630547)	Multiple Sclerosis (MS)	Change in serum NfL levels	No significant difference compared to placebo.[2][5][6]
Phase 2 (Himalaya; NCT05237284)	Amyotrophic Lateral Sclerosis (ALS)	Change in serum NfL levels and disease progression	No significant difference compared to placebo.[3]

These results indicate a disconnect between target engagement and the desired downstream therapeutic effect in the patient populations studied. Consequently, the development of **Oditrasertib** for these indications was terminated.[2][5]

Signaling Pathways and Experimental Workflows Oditrasertib's Impact on the TNF-α Signaling Pathway

The following diagram illustrates the central role of RIPK1 in the TNF- α signaling pathway and the intended point of intervention for **Oditrasertib**.





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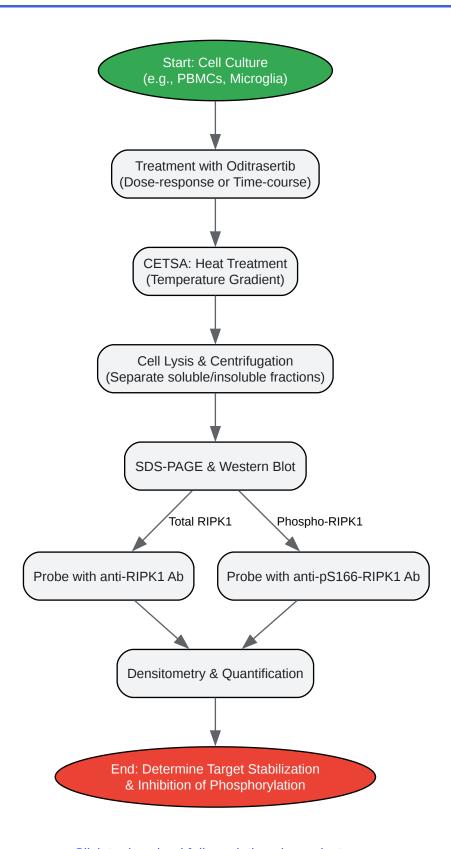
Caption: Oditrasertib inhibits RIPK1 kinase activity, blocking necroptosis.



Experimental Workflow: Target Engagement Assessment

This diagram outlines the typical workflow for assessing target engagement using methods like the Cellular Thermal Shift Assay (CETSA) and phosphorylation-specific Western blotting.





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Caption: Workflow for measuring **Oditrasertib**'s target engagement.



Detailed Experimental Protocols Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding typically stabilizes the protein, increasing its melting temperature.

Protocol:

- Cell Culture and Treatment:
 - Culture cells (e.g., HEK293T, PBMCs) to the desired confluency.
 - Treat cells with various concentrations of Oditrasertib or vehicle control (DMSO) for a specified duration (e.g., 1 hour) at 37°C.
- Heat Treatment:
 - Aliquot the cell suspensions into PCR tubes.
 - Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
- Cell Lysis:
 - Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
- Separation of Soluble and Precipitated Proteins:
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
- · Protein Quantification and Analysis:
 - Carefully collect the supernatant containing the soluble proteins.



- Determine the protein concentration of the soluble fraction using a BCA assay.
- Analyze the amount of soluble RIPK1 at each temperature by Western blotting.

Western Blot for pS166-RIPK1

This method is used to quantify the level of activated RIPK1 by detecting its phosphorylation at Serine 166.

Protocol:

- Cell Lysis and Protein Extraction:
 - Culture and treat cells as required (e.g., with TNF-α to induce RIPK1 phosphorylation, with or without Oditrasertib).
 - Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE:
 - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins by size on a polyacrylamide gel (e.g., 4-12% Bis-Tris).
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.



- Incubate the membrane with a primary antibody specific for pS166-RIPK1 (e.g., from Cell Signaling Technology) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- · Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Visualize the protein bands using a chemiluminescence imaging system.
 - Quantify the band intensity using densitometry software. Normalize the pS166-RIPK1 signal to a loading control (e.g., β-actin or total RIPK1).

Conclusion

Oditrasertib is a well-characterized RIPK1 inhibitor that demonstrated potent target engagement in both preclinical and early clinical studies. It effectively inhibited the phosphorylation of RIPK1, a key marker of its activation. However, this robust target engagement did not translate into a measurable downstream effect on the neurodegeneration biomarker NfL in Phase 2 trials for MS and ALS. The discontinuation of Oditrasertib's development highlights the challenge of translating target engagement into clinical efficacy in complex neurodegenerative diseases and underscores the need for a deeper understanding of the downstream consequences of RIPK1 inhibition in these patient populations. The data and methodologies presented in this guide provide a comprehensive overview of the scientific investigation into Oditrasertib's mechanism of action and its effects on the RIPK1 signaling pathway.

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